4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-
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Overview
Description
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound’s structure includes a benzothiazole ring substituted with a 4-chlorophenylthio group and two methyl groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the 4-Chlorophenylthio Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a 4-chlorophenylthio group. This can be achieved using a chlorophenylthiol reagent under appropriate conditions.
Chemical Reactions Analysis
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound’s potential as an antitumor agent is being explored.
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
650635-70-4 |
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Molecular Formula |
C15H10ClNO2S2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10ClNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-5-3-9(16)4-6-10/h3-6H,1-2H3 |
InChI Key |
AZRFRITZSGOYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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